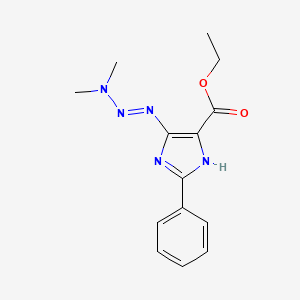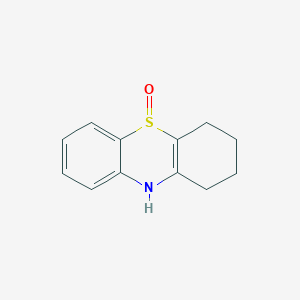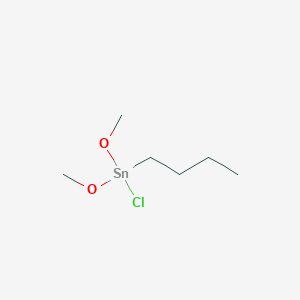
Butyl(chloro)dimethoxystannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl(chloro)dimethoxystannane is an organotin compound with the chemical formula C6H15ClO2Sn It is a member of the organotin family, which consists of tin atoms bonded to organic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butyl(chloro)dimethoxystannane can be synthesized through the reaction of butylstannane with methanol and hydrochloric acid. The reaction typically proceeds as follows:
BuSnH3+2CH3OH+HCl→BuSn(Cl)(OCH3)2+2H2
This reaction involves the substitution of hydrogen atoms in butylstannane with methoxy groups and a chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl(chloro)dimethoxystannane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of butylstannane and methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or sodium methoxide, typically carried out in an organic solvent like tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include butyl(dimethoxy)stannane and the corresponding substituted product.
Oxidation Reactions: Products may include butylstannic acid derivatives.
Reduction Reactions: Products include reduced tin compounds, such as butylstannane.
Wissenschaftliche Forschungsanwendungen
Butyl(chloro)dimethoxystannane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-tin bonds.
Materials Science:
Biological Studies: Organotin compounds, including this compound, are studied for their biological activity and potential use as antifouling agents and biocides.
Medicinal Chemistry: Research is ongoing to explore the potential of organotin compounds in drug development, particularly for their anticancer and antimicrobial properties.
Wirkmechanismus
The mechanism of action of butyl(chloro)dimethoxystannane involves its interaction with biological molecules and cellular components. The tin center can coordinate with various ligands, affecting enzyme activity and cellular processes. The compound may also disrupt cell membranes and interfere with metabolic pathways, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl(dimethoxy)stannane: Similar structure but lacks the chlorine atom.
Butyl(triethoxy)stannane: Contains ethoxy groups instead of methoxy groups.
Butyl(dichloro)stannane: Contains two chlorine atoms instead of one.
Uniqueness
Butyl(chloro)dimethoxystannane is unique due to the presence of both methoxy and chlorine substituents on the tin atom. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
50832-60-5 |
|---|---|
Molekularformel |
C6H15ClO2Sn |
Molekulargewicht |
273.34 g/mol |
IUPAC-Name |
butyl-chloro-dimethoxystannane |
InChI |
InChI=1S/C4H9.2CH3O.ClH.Sn/c1-3-4-2;2*1-2;;/h1,3-4H2,2H3;2*1H3;1H;/q;2*-1;;+3/p-1 |
InChI-Schlüssel |
UFMSCRCFSLDLQH-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](OC)(OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


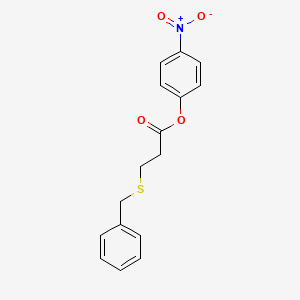
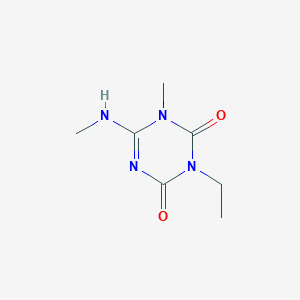
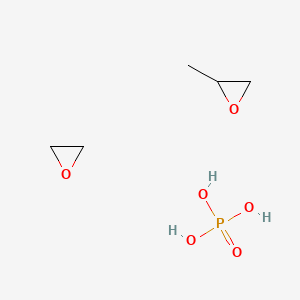


![1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene](/img/structure/B14661806.png)
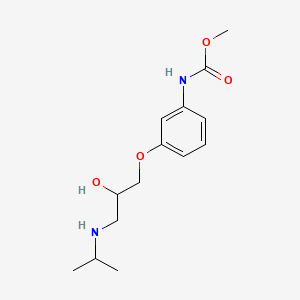
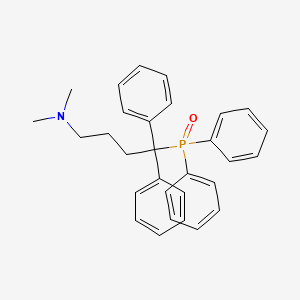

phosphane](/img/structure/B14661839.png)
